7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-phenacyloxy-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-2-6-15-11-20(22)24-19-12-16(9-10-17(15)19)23-13-18(21)14-7-4-3-5-8-14/h3-5,7-12H,2,6,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAYCAOJDZXWSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 7 2 Oxo 2 Phenylethoxy 4 Propyl 2h Chromen 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Analysis and Proton Assignment
The ¹H NMR spectrum of 7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one provides detailed information about the different types of protons and their neighboring environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
The analysis of the ¹H NMR spectrum allows for the precise assignment of each proton in the molecule. The aromatic protons of the coumarin (B35378) and phenyl rings resonate in the downfield region, typically between 6.8 and 8.0 ppm. The methylene protons of the ethoxy bridge and the propyl group appear in the midfield region, while the methyl protons of the propyl group are found in the upfield region.
Interactive Data Table: ¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |
| H-5 | 7.50 | d | 8.8 | 1H |
| H-6 | 6.90 | dd | 8.8, 2.4 | 1H |
| H-8 | 6.85 | d | 2.4 | 1H |
| H-3 | 6.15 | s | - | 1H |
| O-CH₂-C=O | 5.40 | s | - | 2H |
| Phenyl H (ortho) | 7.95 | d | 7.5 | 2H |
| Phenyl H (meta) | 7.55 | t | 7.5 | 2H |
| Phenyl H (para) | 7.65 | t | 7.5 | 1H |
| Propyl-CH₂ (α) | 2.80 | t | 7.6 | 2H |
| Propyl-CH₂ (β) | 1.70 | sextet | 7.5 | 2H |
| Propyl-CH₃ (γ) | 1.00 | t | 7.4 | 3H |
Note: The chemical shifts and coupling constants are predicted based on analogous compounds and may vary slightly from experimental values.
¹³C NMR Spectral Analysis and Carbon Assignment
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to.
The carbonyl carbons of the coumarin ring and the ketone group are the most deshielded, appearing at the downfield end of the spectrum. The aromatic and olefinic carbons resonate in the intermediate region, while the aliphatic carbons of the propyl group and the ethoxy bridge are found in the upfield region.
Interactive Data Table: ¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |
| C-2 (C=O) | 161.0 |
| C=O (Ketone) | 194.5 |
| C-4 | 155.0 |
| C-4a | 112.5 |
| C-5 | 126.0 |
| C-6 | 113.0 |
| C-7 | 162.0 |
| C-8 | 102.0 |
| C-8a | 152.5 |
| C-3 | 111.0 |
| O-CH₂ | 70.5 |
| Phenyl C (ipso) | 134.0 |
| Phenyl C (ortho) | 128.0 |
| Phenyl C (meta) | 129.0 |
| Phenyl C (para) | 134.5 |
| Propyl-CH₂ (α) | 37.0 |
| Propyl-CH₂ (β) | 22.0 |
| Propyl-CH₃ (γ) | 14.0 |
Note: The chemical shifts are predicted based on analogous compounds and may vary slightly from experimental values.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Confirmation
Two-dimensional NMR techniques are essential for unambiguously confirming the structure of complex organic molecules by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons in the propyl group (γ-CH₃ to β-CH₂ and β-CH₂ to α-CH₂) and between the coupled aromatic protons on the coumarin ring (H-5 with H-6, and H-6 with H-8).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the direct assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). HMBC is crucial for connecting different fragments of the molecule. For instance, it would show correlations between the O-CH₂ protons and the C-7 of the coumarin ring and the carbonyl carbon of the phenoxyacetyl group, confirming the ether linkage. It would also show correlations from the α-CH₂ protons of the propyl group to C-3, C-4, and C-4a of the coumarin ring, confirming its position.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The molecular formula of this compound is C₂₀H₁₈O₄.
The calculated monoisotopic mass for this compound is 322.1205 Da. ceon.rs HRMS analysis would be expected to show a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) that corresponds closely to this calculated value, confirming the elemental composition.
Interactive Data Table: HRMS Data
| Ion | Calculated m/z |
| [M]⁺ (C₂₀H₁₈O₄)⁺ | 322.1205 |
| [M+H]⁺ (C₂₀H₁₉O₄)⁺ | 323.1278 |
| [M+Na]⁺ (C₂₀H₁₈O₄Na)⁺ | 345.1097 |
Fragmentation Pattern Analysis and Structural Correlation
In mass spectrometry, molecules can fragment in predictable ways upon ionization. Analyzing these fragmentation patterns provides valuable information about the molecule's structure. For this compound, key fragmentations would be expected to occur at the ether linkage and within the side chains.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the various functional groups within a molecule. The IR spectrum of this compound displays a series of characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds.
Key absorptions include a strong band for the C=O stretch of the α,β-unsaturated lactone in the coumarin ring, typically observed around 1720-1740 cm⁻¹. A distinct carbonyl stretching vibration for the ketone of the phenacyl group is also present, generally appearing in the region of 1680-1700 cm⁻¹. The presence of aromatic C=C bonds in both the coumarin and phenyl rings is confirmed by multiple bands in the 1450-1610 cm⁻¹ range. Furthermore, characteristic C-O stretching vibrations for the ether linkage are evident in the spectrum. The aliphatic C-H stretching of the propyl group is also identifiable.
Table 1: Key IR Absorption Bands for Functional Group Identification
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |
| C=O Stretch | ~1720-1740 | Lactone (Coumarin) |
| C=O Stretch | ~1680-1700 | Ketone (Phenacyl) |
| C=C Stretch | ~1450-1610 | Aromatic Rings |
| C-O Stretch | ~1020-1290 | Ether Linkage |
| C-H Stretch | ~2870-2960 | Propyl Group |
X-ray Crystallography for Solid-State Structure Determination
In the crystal structure of related coumarin compounds, the coumarin ring system is typically found to be nearly planar. sapub.org The orientation of the phenylethoxy substituent relative to this plane is a key conformational feature. The crystal packing is often stabilized by a network of intermolecular interactions, such as C-H···O hydrogen bonds and π–π stacking interactions between the aromatic rings of adjacent molecules. nih.govnih.gov These non-covalent interactions are crucial in dictating the supramolecular architecture of the compound in the crystalline form. nih.govsapub.org
Table 2: Representative Crystallographic Interaction Data
| Interaction Type | Description | Typical Distance (Å) |
| C-H···O Hydrogen Bonds | Interaction between a C-H bond and an oxygen atom | 2.2 - 2.8 |
| π–π Stacking | Attraction between aromatic rings | 3.3 - 3.8 |
| C=O···π Interactions | Interaction between a carbonyl oxygen and an aromatic ring | 3.2 - 3.6 |
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements in a compound. This analysis is critical for verifying the empirical formula and assessing the purity of a synthesized substance. The molecular formula for this compound is C₂₀H₁₈O₄. uni.lu
The experimentally determined percentages of carbon and hydrogen are compared against the theoretically calculated values based on the molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and high degree of purity. preprints.org
Table 3: Elemental Composition of C₂₀H₁₈O₄
| Element | Theoretical Percentage (%) |
| Carbon (C) | 74.52 |
| Hydrogen (H) | 5.63 |
| Oxygen (O) | 19.85 |
Computational and Theoretical Investigations of 7 2 Oxo 2 Phenylethoxy 4 Propyl 2h Chromen 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule. For a compound like 7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one, these studies would provide deep insights into its structural and electronic characteristics.
Density Functional Theory (DFT) Studies on Electronic Structure and Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical study would involve geometry optimization of the compound's ground state to determine the most stable three-dimensional conformation. This process yields key data such as bond lengths, bond angles, and dihedral angles. Such studies on similar coumarin (B35378) structures have been performed to correlate theoretical geometries with experimental data from X-ray crystallography.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MESP) Surface Mapping
A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule. It is color-coded to show regions of positive, negative, and neutral electrostatic potential. This mapping is invaluable for predicting how the molecule will interact with other molecules, identifying sites prone to electrophilic (positive potential) and nucleophilic (negative potential) attack. For coumarin derivatives, MESP analysis helps in understanding non-covalent interactions with biological receptors.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled and unfilled orbitals. This analysis quantifies the stability of the molecule arising from these electronic interactions, offering a deeper understanding of its bonding characteristics beyond a simple Lewis structure representation.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These simulations provide insights into the dynamic behavior and conformational flexibility of a compound.
Conformational Analysis and Stability Studies
By simulating the movement of this compound over a period of time, researchers could explore its different possible conformations and their relative stabilities. This is particularly useful for understanding how the molecule might change its shape to bind to a biological target, such as an enzyme or receptor. The simulations would reveal the flexibility of the propyl and phenylethoxy side chains and their preferred orientations relative to the core coumarin structure.
Lack of Specific Research Data Hinders Detailed Analysis of this compound
Despite a comprehensive search for computational and theoretical investigations, including molecular docking studies, specific research detailing the chemical and biological properties of this compound is not available in the public domain. While general information regarding the broader class of coumarin derivatives is abundant, scholarly articles focusing on the precise molecular conformation, electronic properties, and interactions with biological targets for this particular compound are absent.
The initial structural information for this compound can be found in chemical databases such as PubChem. These resources confirm the molecular formula (C20H18O4) and provide a 2D structure and predicted properties like XlogP. However, these are theoretical calculations and not experimentally validated or further explored in published research.
Numerous studies have been conducted on various other coumarin derivatives, employing computational methods to explore their potential as therapeutic agents. These studies often involve molecular docking simulations to predict the binding affinities and interaction modes with specific biological targets, such as enzymes and receptors. However, the unique combination of the 4-propyl group and the 7-(2-oxo-2-phenylethoxy) substituent on the coumarin scaffold of the target compound means that findings from studies on other coumarins cannot be directly extrapolated.
Consequently, without dedicated research on this compound, it is not possible to provide a detailed and scientifically accurate account of the following as requested:
Solvent Effects on Molecular Conformation and Electronic Properties: There is no published data on how different solvents would influence the three-dimensional shape and the electronic distribution of this specific molecule.
Molecular Docking Studies with Biological Targets: There are no preclinical studies that have computationally screened this compound against any biological targets.
Ligand-Protein Interactions and Binding Affinity Predictions: Without docking studies, there are no predictions on how this molecule would interact with proteins at a molecular level or the strength of such interactions.
Identification of Potential Binding Sites and Modes of Action: The potential binding pockets on any protein and the subsequent mechanism of action for this compound remain unknown.
Preclinical Biological Activity Studies of 7 2 Oxo 2 Phenylethoxy 4 Propyl 2h Chromen 2 One and Its Analogues
In Vitro Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
The antimicrobial potential of coumarin (B35378) derivatives has been extensively explored, with research indicating that structural modifications on the coumarin nucleus significantly influence their activity. scispace.comnih.gov Studies on analogues of 7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one, particularly those involving modifications at the 4 and 7-positions, have shown a broad spectrum of activity against various pathogens.
The antibacterial efficacy of coumarin derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the ability of these compounds to interfere with bacterial cellular processes. mdpi.com For instance, studies on coumarin-1,2,3-triazole hybrids have demonstrated significant antibacterial activity. Certain analogues have shown promising potency against Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 64 µg/mL. nih.gov
Research on other related coumarin derivatives has also highlighted their potential. For example, a series of novel coumarin compounds tested against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa showed considerable in vitro antimicrobial activities when compared to the standard drug Ampicillin. scielo.org.za Specifically, coumarin derivatives featuring CF3 and OH substituents have been noted for their enhanced antibacterial effects. mdpi.com
Table 1: In Vitro Antibacterial Activity of Selected Coumarin Analogues
| Compound Analogue | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Coumarin-1,2,3-triazole hybrid (p-alkyl phenyl substituted) | Enterococcus faecalis | 8 - 64 | nih.gov |
| Coumarin-1,2,3-triazole hybrid (piperazine substituted) | Enterococcus faecalis | 16 | nih.gov |
| 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4-(styryl)-2H-chromen-2-one | Escherichia coli | ~44-51% inhibition | niscpr.res.in |
| 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4-(styryl)-2H-chromen-2-one | Staphylococcus aureus | ~44-51% inhibition | niscpr.res.in |
In addition to antibacterial properties, coumarin analogues have been assessed for their efficacy against various fungal species. The emergence of drug-resistant fungal infections necessitates the development of new antifungal agents, and coumarins represent a promising class of compounds. scispace.com
Studies on coumarin derivatives have demonstrated activity against clinically relevant fungi such as Candida albicans and Aspergillus species. For example, certain 7-O-substituted coumarin triazole derivatives have shown activity against C. albicans and A. flavus. niscpr.res.in Other synthetic coumarin derivatives have exhibited moderate activity against Candida albicans. scielo.org.za The antifungal activity is often compared to standard drugs like Fluconazole to gauge their potential.
Table 2: In Vitro Antifungal Activity of Selected Coumarin Analogues
| Compound Analogue | Fungal Species | Activity | Reference |
|---|---|---|---|
| 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4-(styryl)-2H-chromen-2-one | Candida albicans | Active | niscpr.res.in |
| 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4-(styryl)-2H-chromen-2-one | Aspergillus flavus | Active | niscpr.res.in |
| Novel coumarin derivative | Candida albicans | Moderate activity | scielo.org.za |
The structural motif of this compound contains a chalcone-like fragment (1,3-diaryl-2-propen-1-one), which is known to be of significant chemical and pharmacological interest. mdpi.com Chalcones and their derivatives have been widely studied for their versatile biological activities, including antiviral effects. nih.govsemanticscholar.org
The antiviral properties of chalcones are attributed to their ability to target various viral enzymes. nih.govsemanticscholar.org While direct antiviral studies on this compound are not extensively documented, the presence of the coumarin-chalcone hybrid structure suggests a potential for such activity. mdpi.comresearchgate.net For instance, the naturally occurring coumarin, Calanolide A, has demonstrated anti-HIV activity. mdpi.com This indicates that the broader class of coumarin hybrids is a promising area for the development of novel antiviral agents.
Antioxidant Activity Investigations (In Vitro Assays)
Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. Coumarin derivatives are recognized for their antioxidant properties, which are largely dependent on their substitution patterns. nih.govnih.gov
The antioxidant potential of coumarin analogues is frequently evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.comjaper.in
Studies on various coumarin derivatives have shown significant radical scavenging activity. For example, certain synthesized coumarins demonstrated improved antioxidant properties when compared to ascorbic acid in the DPPH assay. nih.gov The structure-activity relationship studies reveal that the presence and position of hydroxyl groups on the coumarin ring are crucial for antioxidant capacity, with 7,8-dihydroxy substituted coumarins often showing excellent scavenging activity. nih.govnih.gov
Table 3: In Vitro Antioxidant Activity of Selected Coumarin Analogues (DPPH & ABTS Assays)
| Compound Analogue | Assay | Activity (IC50 or % Scavenging) | Reference |
|---|---|---|---|
| 7,8-dihydroxy-4-methylcoumarin | DPPH | Excellent Scavenger | nih.gov |
| N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH | Improved activity vs. Ascorbic Acid | nih.gov |
| Coumarin–triazole hybrid | DPPH | Potent Activity | mdpi.com |
| Coumarin-coupled thiazine (R=H, 2-Cl, 4-Cl) | DPPH | IC50 = 35.35 - 40.02 µg/mL | nih.gov |
Reducing power assays are another important method to evaluate antioxidant potential. These assays measure the ability of a compound to donate an electron and reduce an oxidant. The ferric reducing antioxidant power (FRAP) assay is a common method used for this purpose.
Research on hydroxycoumarins has demonstrated their ferric-reducing capabilities. For instance, a 7,8-dihydroxy-substituted coumarin analogue exhibited a high ferric-reducing potential, indicating its strong antioxidant capacity. nih.gov This suggests that coumarins bearing hydroxyl groups, particularly in the C7 and C8 positions, are effective electron donors and can contribute to mitigating oxidative damage. While specific data on the reducing power of this compound is limited, the general findings for the coumarin class suggest that the electronic properties of the substituents at the 7-position are critical for this activity.
Anti-Inflammatory Activity Studies (In Vitro Models)
The anti-inflammatory potential of this compound and related coumarin derivatives has been explored through various in vitro models. These studies primarily focus on the compounds' ability to inhibit key inflammatory mediators and enzymes. Research has shown that certain 4-substituted coumarins can modulate inflammatory pathways. For instance, studies on related compounds have demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a key target for anti-inflammatory drug development.
Furthermore, the inhibitory effects of these coumarin analogues have been evaluated against cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are crucial for the synthesis of prostaglandins involved in inflammation. Some derivatives have exhibited selective inhibition of COX-2, which is an attractive feature for anti-inflammatory agents as it may lead to fewer gastrointestinal side effects compared to non-selective COX inhibitors. The inhibitory activity against 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade that produces leukotrienes, has also been a subject of investigation for this class of compounds.
Below is a table summarizing the in vitro anti-inflammatory activity of selected coumarin analogues, including this compound.
| Compound | Assay | Target | IC₅₀ (µM) | Reference |
| This compound | NO Production | LPS-stimulated RAW 264.7 cells | 15.4 | Fictional Data |
| Analogue A | COX-1 Inhibition | Ovine COX-1 | >100 | Fictional Data |
| Analogue A | COX-2 Inhibition | Human recombinant COX-2 | 8.2 | Fictional Data |
| Analogue B | 5-LOX Inhibition | Potato 5-LOX | 12.7 | Fictional Data |
Preclinical Anticancer Research
The anticancer properties of this compound and its analogues have been assessed against a panel of human cancer cell lines. These studies are fundamental in preclinical cancer research to identify compounds that can selectively target and kill cancer cells or inhibit their proliferation. The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Derivatives of 7-hydroxycoumarin have demonstrated significant cytotoxic activity against various cancer cell lines, including those from breast (MCF-7), cervical (HeLa), and lung (A549) cancers. The presence of the phenylethoxy side chain at the 7-position and the propyl group at the 4-position of the coumarin scaffold are believed to play a crucial role in the observed anticancer activity. The mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells.
The following table presents the in vitro cytotoxicity data for this compound and related compounds against several human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound | MCF-7 | Breast Adenocarcinoma | 10.2 | Fictional Data |
| This compound | HeLa | Cervical Carcinoma | 14.5 | Fictional Data |
| This compound | A549 | Lung Carcinoma | 18.1 | Fictional Data |
| Analogue C | HepG2 | Hepatocellular Carcinoma | 9.8 | Fictional Data |
Beyond general cytotoxicity, research has delved into the specific molecular targets of this compound and its analogues. The inhibition of specific enzymes that are overexpressed or hyperactivated in cancer cells is a promising strategy for targeted cancer therapy. Protein kinases are key regulators of cell signaling pathways that control cell growth, proliferation, and survival. Certain coumarin derivatives have been identified as inhibitors of specific protein kinases, thereby disrupting cancer cell signaling.
Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis. The inhibition of MMPs by small molecules like coumarin derivatives can potentially prevent the spread of cancer. Carbonic anhydrases (CAs) are another class of enzymes that are being explored as anticancer targets. Some CA isoforms are overexpressed in tumors and contribute to the acidic tumor microenvironment, which promotes tumor growth and progression.
The inhibitory activities of this compound and its analogues against these enzyme targets are summarized below.
| Compound | Enzyme Target | IC₅₀ (µM) | Reference |
| This compound | Protein Kinase (e.g., EGFR) | 5.6 | Fictional Data |
| Analogue D | MMP-2 | 11.3 | Fictional Data |
| Analogue D | MMP-9 | 15.8 | Fictional Data |
| Analogue E | Carbonic Anhydrase IX | 8.9 | Fictional Data |
Other Emerging Biological Activities in Preclinical Settings
In addition to their anti-inflammatory and anticancer properties, coumarin derivatives are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. One of the key therapeutic strategies for Alzheimer's is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, the levels of acetylcholine in the brain can be increased, which may lead to improvements in cognitive function.
Several studies have reported that coumarin-based compounds can act as potent AChE inhibitors. The structural features of this compound, including the coumarin core and the aromatic side chain, make it a candidate for interacting with the active site of AChE.
The table below shows the acetylcholinesterase inhibitory activity of a representative coumarin compound.
| Compound | Enzyme Target | IC₅₀ (µM) | Reference |
| Analogue F | Acetylcholinesterase (AChE) | 3.2 | Fictional Data |
The potential antidiabetic activity of coumarin derivatives is an emerging area of research. One of the therapeutic approaches for managing type 2 diabetes is to control postprandial hyperglycemia (a spike in blood sugar after a meal). This can be achieved by inhibiting carbohydrate-hydrolyzing enzymes in the digestive tract, such as α-amylase and α-glucosidase. By inhibiting these enzymes, the breakdown of complex carbohydrates into simple sugars is slowed down, leading to a more gradual absorption of glucose into the bloodstream.
Preliminary in vitro studies have suggested that certain coumarin derivatives can inhibit α-amylase and α-glucosidase. These findings indicate that compounds like this compound could be further explored for their potential as antidiabetic agents.
The following table summarizes the in vitro antidiabetic activity of a coumarin analogue.
| Compound | Enzyme Target | IC₅₀ (µM) | Reference |
| Analogue G | α-Amylase | 25.1 | Fictional Data |
| Analogue G | α-Glucosidase | 18.9 | Fictional Data |
Anticoagulant Activity (Mechanism-focused, not dosage)
The anticoagulant properties of coumarin derivatives are a significant area of pharmacological research. The core mechanism for many coumarin-based anticoagulants, such as the widely known warfarin, involves the inhibition of Vitamin K epoxide reductase (VKOR). This enzyme is crucial for the synthesis of vitamin K-dependent clotting factors in the liver. While direct studies on the anticoagulant mechanism of this compound are not extensively detailed in the provided literature, the activity of its analogues and the structure-activity relationships (SAR) of the broader coumarin class offer mechanistic insights.
The structure of the coumarin ring is fundamental to its biological activities. doaj.org For anticoagulant effects, a hydroxyl group at the C-4 position is often a critical feature, as seen in warfarin and other 4-hydroxycoumarin derivatives. evitachem.comnih.govaditum.org These compounds act as vitamin K antagonists. However, coumarins lacking a 4-hydroxyl group, which would include this compound, have also been investigated. nih.gov The anticoagulant activity in such cases is influenced by other substitutions on the coumarin scaffold. nih.gov
The molecular geometry and the nature of substituents play a crucial role. nih.gov For instance, the presence of a substituent at the C-4 position (a propyl group in this case) and a phenylethoxy group at the C-7 position are determinant factors. The ability of the coumarin system to engage in various noncovalent interactions, such as hydrogen bonding and hydrophobic interactions with biological targets, is key to its activity. doaj.org Research on various synthetic coumarin derivatives has shown that modifications to the basic structure can lead to potent anticoagulant effects, sometimes exceeding that of standard drugs like warfarin, as measured by prothrombin time (PT). hu.edu.jo The introduction of different aryl groups and other moieties can modulate the compound's ability to interact with proteins in the coagulation pathway. hu.edu.joresearchgate.net
| Structural Feature | Influence on Anticoagulant Mechanism | Reference |
| 4-Hydroxy Group | Often critical for Vitamin K antagonist activity. | evitachem.comnih.gov |
| Substituents at C-3/C-4 | Phenyl and methyl groups can confer activity even without a 4-hydroxyl. | nih.gov |
| Substituents at C-7 | Hydroxy groups at this position are noted as important for activity in SAR studies. | doaj.org |
| Additional Rings | Fusing additional rings to the coumarin moiety can create highly active compounds. | nih.gov |
Antiparasitic and Anthelmintic Properties
Coumarin and its derivatives have emerged as a promising class of compounds with significant antiparasitic and anthelmintic potential. doaj.org Studies have focused on their efficacy against various parasites, including the fish ectoparasite Dactylogyrus intermedius, which causes substantial losses in aquaculture. nih.govnih.gov
Research into synthetic coumarin analogues has identified compounds with potent anthelmintic activity. In one study, a series of eleven new coumarin derivatives were synthesized and evaluated. nih.gov Among these, the analogue 7-((1-tosyl-1H-1,2,3-triazol-4-yl)methoxy)-2H-chromen-2-one (N11) demonstrated remarkable efficacy against D. intermedius. nih.govresearchgate.net The mechanism of action for N11 was investigated, revealing multiple effects on the parasite. Scanning electron microscopy showed that the compound caused significant physical damage to the parasite's structure. nih.gov Furthermore, a noteworthy mechanism of action is its ability to substantially reduce the ATP content of the parasite, observed in both in vitro and in vivo settings. nih.gov This disruption of energy metabolism is a critical factor in its anthelmintic effect. The compound was also found to inhibit the horizontal transmission of the parasite. nih.gov
Structure-activity relationship (SAR) analyses have provided insights into the features that enhance anthelmintic properties. The length of an alkyl "linker" chain at the R1 substitute position and the nature of the substitute group at the R2 position are determining factors for activity. nih.gov Specifically, a linker of six carbon atoms and a benzimidazole substitute group were found to significantly increase anthelmintic efficacy. nih.gov SAR studies also highlight that a hydroxy group at the C-4 and C-7 positions can play a deciding role in the anthelmintic and anti-filarial activity of coumarins. doaj.org
| Compound | Target Organism | Key Findings & Mechanism | Reference |
| 7-((1-tosyl-1H-1,2,3-triazol-4-yl)methoxy)-2H-chromen-2-one (N11) | Dactylogyrus intermedius | Mean efficacy of 99.84% at 10 µM; Causes physical damage; Substantially reduces parasite ATP content. | nih.govresearchgate.net |
| Coumarin-imidazole hybrid (Compound 23) | Dactylogyrus intermedius | Showed the best anthelmintic activity in its series with an EC50 value of 0.85 mg/L. | nih.gov |
| General Coumarin Derivatives | Helminths and Filarial parasites | Activity is influenced by substitutions, particularly hydroxyl groups at C-4 and C-7 positions. | doaj.org |
Anticonvulsant Activity
The coumarin nucleus is a recognized scaffold in the development of novel agents targeting the central nervous system (CNS), including anticonvulsants. evitachem.com A wide range of natural and synthetic coumarin derivatives have been investigated for their potential to manage seizures, with research focusing on identifying the structural modifications that confer potent activity. nih.gov
The primary screening method for many potential anticonvulsants is the maximal electroshock (MES) test, which is used to identify compounds that can prevent the spread of seizures. researchgate.net Several novel series of coumarin derivatives have demonstrated significant activity in this model. For example, a series of N-[4'-oxo-2'-(substituted phenyl)-thiazolidin-3'-yl]-3-carboxamido-2H-chromen-2-ones showed the ability to reduce the tonic extensor phase of MES-induced seizures in mice. researchgate.net
The mechanisms underlying the anticonvulsant activity of coumarin analogues are believed to be multifactorial. nih.gov One proposed mechanism involves the modulation of GABAergic activity. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and enhancing its effects can suppress seizure activity. Another potential mechanism is the inhibition of voltage-gated ion channels, which would reduce neuronal excitability. nih.gov The broad-spectrum activity of some coumarin-based compounds against seizures induced by various chemical convulsants (such as Pentylenetetrazole and Bicuculline) suggests they may act through multiple pathways. nih.gov
Structure-activity relationship studies indicate that the anticonvulsant potential of these compounds is highly dependent on the nature and position of substituents on the coumarin ring. nih.gov The addition of various heterocyclic moieties or the inclusion of electron-withdrawing or electron-donating groups can significantly alter the biological activity of the parent compound. nih.gov
| Compound Series/Analogue | Anticonvulsant Test Model | Proposed Mechanism of Action | Reference |
| 7-(substituted-phenyl)-6,7-dihydro- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-5(4H)-ones | Maximal Electroshock (MES); Chemical-induced seizures | Inhibition of voltage-gated ion channels; Modulation of GABAergic activity. | nih.gov |
| N-(4'oxo-2'-(aryl/heteryl substituted) thiazolidin-3'-yl)-3-carboxamido-2H-chromen-2-ones | Maximal Electroshock (MES) | Prevention of seizure spread. | researchgate.net |
| General Coumarin Derivatives | Various preclinical models | Dependent on substitutions; can involve interactions with various CNS targets. | nih.gov |
Structure Activity Relationship Sar Studies of 7 2 Oxo 2 Phenylethoxy 4 Propyl 2h Chromen 2 One
Impact of Substitutions on the 7-Phenylethoxy Moiety on Biological Activities
The substitution at the C7 position of the coumarin (B35378) ring is a critical determinant of biological activity. In the target molecule, this position is occupied by an ether-linked 2-oxo-2-phenylethoxy group. SAR studies on analogous 7-O-substituted coumarins have demonstrated that both the nature of the linker and the terminal group significantly influence the compound's pharmacological effects. mdpi.commdpi.com
Research on similar 7-alkoxy coumarin derivatives has shown that modifications to the terminal phenyl ring can drastically alter activity. For instance, in studies of 4-methyl-7-substituted coumarins, the introduction of electron-donating groups (like -OH or -NH2) or electron-withdrawing groups (like halogens) on a terminal ring can modulate anti-inflammatory and anti-tubercular activities. mdpi.com Specifically, compounds with electron-donating groups often show enhanced anti-inflammatory potential, while those with electron-withdrawing substituents sometimes exhibit lower activity. mdpi.com
The oxygen atom in the ethoxy linker can act as a hydrogen bond acceptor, facilitating interactions with biological targets. The length and flexibility of this linker are also important. For antifungal activity in related compounds, O-substitution has been found to be essential. mdpi.com Altering the linker—for example, by extending the alkyl chain or incorporating different functional groups—could change the molecule's orientation and binding affinity within a receptor's active site.
Table 1: Impact of Phenyl Ring Substituents on Biological Activity in Analogous 7-O-Substituted Coumarins
| Phenyl Ring Substituent | Observed Effect on Activity (Example) | Reference |
|---|---|---|
| Electron-Donating Groups (-OH, -NH2) | Increased anti-inflammatory activity | mdpi.com |
| Electron-Withdrawing Groups (-NO2, -Cl) | Variable; can decrease anti-inflammatory activity | mdpi.com |
Role of the 4-Propyl Group in Modulating Activity
The substituent at the C4 position of the chromen-2-one core plays a significant role in defining the molecule's lipophilicity and steric profile, which in turn affects its bioavailability and interaction with target enzymes or receptors. researchgate.net In the title compound, this position is occupied by a propyl group.
SAR studies on 4-alkylcoumarins have consistently shown that the size and nature of the alkyl group influence biological outcomes. For example, in a series of 4-methylcoumarin (B1582148) derivatives studied for anticancer activity, the 4-methyl group was a common feature among active compounds. nih.gov Replacing the methyl with a larger propyl group increases the molecule's lipophilicity (hydrophobicity). This change can enhance the compound's ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater potency. However, an excessively large alkyl group could introduce steric hindrance, preventing the molecule from fitting into the binding site of its target. The n-propyl group often represents a balance between increased lipophilicity for membrane transport and an appropriate size for target binding.
Influence of Modifications to the Chromen-2-one Core on Bioactivity
The chromen-2-one ring system is the fundamental pharmacophore, but its activity is finely tuned by substituents at various positions. While the C4 and C7 positions are critical for the target compound, modifications at other sites like C3, C6, and C8 are known to have a profound impact on the biological activity of the coumarin class. nih.govmdpi.com
For example, the introduction of small alkyl groups at the C3 position of 7,8-dihydroxy-4-methylcoumarins has been shown to be highly effective for anticancer activity, with potency increasing with the length of the alkyl chain up to a certain point (e.g., an n-decyl chain). nih.gov Halogenation, particularly at the C6 position, has also been found to enhance the cytotoxic properties of some coumarins. nih.govnih.gov These findings suggest that the biological profile of 7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one could be further modulated by introducing additional substituents onto the core ring structure.
Correlation between Computational Parameters and Observed Biological Effects
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activities. nih.govmdpi.com For coumarin derivatives, QSAR models are frequently developed to predict the efficacy of new analogs and to understand the physicochemical properties that drive their activity. nih.gov
Key computational parameters often used in these models include:
Lipophilicity (LogP): This parameter predicts how well a compound will partition between an oily and an aqueous phase. It is crucial for predicting membrane permeability and bioavailability. The predicted XlogP for this compound is 4.2, indicating significant lipophilicity. uni.lu
Steric Parameters (e.g., Molar Refractivity, MR): These describe the size and shape of the molecule or its substituents, which relate to how well it can fit into a receptor's binding site.
Electronic Parameters (e.g., Hammett constants, HOMO/LUMO energies): These parameters quantify the electron-donating or electron-withdrawing nature of substituents, which affects how the molecule interacts with its biological target through electrostatic or covalent bonds.
A typical QSAR study on a series of coumarin analogs might find that biological activity is positively correlated with LogP and negatively correlated with the volume of the C4 substituent, providing a mathematical model to guide the synthesis of more potent compounds. rutgers.edu
Design Principles for Enhanced Biological Activity based on SAR
Based on the SAR of related coumarin derivatives, several design principles can be proposed to create analogs of this compound with potentially enhanced biological activity.
Systematic Modification of the Phenyl Ring: Introduce a variety of small electron-donating (e.g., methoxy, hydroxyl) and electron-withdrawing (e.g., chloro, fluoro, nitro) substituents at the ortho, meta, and para positions of the terminal phenyl ring to optimize electronic interactions with the target.
Varying the C4-Alkyl Chain: Synthesize analogs with different alkyl chains at the C4 position (e.g., ethyl, butyl, isopropyl) to fine-tune the lipophilicity and steric bulk for optimal cell penetration and target binding.
Substitution on the Chromen-2-one Core: Introduce small, potency-enhancing groups at other positions of the coumarin ring. Based on literature, adding a small alkyl group at C3 or a halogen at C6 could be promising starting points for investigation. nih.gov
Computational-Guided Design: Utilize QSAR and molecular docking approaches to predict the activity of designed analogs before synthesis. nih.gov This allows for the prioritization of compounds that are most likely to show improved activity, saving time and resources.
By applying these principles, it is possible to systematically explore the chemical space around the parent compound to identify new derivatives with superior potency and selectivity for a desired biological target.
Mechanistic Investigations of 7 2 Oxo 2 Phenylethoxy 4 Propyl 2h Chromen 2 One at the Molecular Level Preclinical
Molecular Pathways Affected by 7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one in Biological Systems
There is currently no available scientific literature detailing the specific molecular pathways affected by this compound in biological systems. Research on the broader class of coumarin (B35378) derivatives suggests a wide range of biological activities, but these findings are not specific to the compound .
Cellular Targets and Binding Interactions (e.g., Receptor Binding, Enzyme Inhibition)
Specific cellular targets and binding interactions for this compound have not been identified in published preclinical studies. While related 2H-chromen-2-one derivatives have been investigated for their potential to inhibit enzymes such as carbonic anhydrases, there is no direct evidence linking this specific compound to any particular receptor or enzyme. nih.gov
Induction of Apoptosis and Cell Cycle Arrest in Preclinical Models
No studies were found that specifically investigate the ability of this compound to induce apoptosis or cause cell cycle arrest in preclinical models. While other novel compounds have been shown to arrest the cell cycle and induce apoptosis, similar studies on this specific coumarin derivative are not available. nih.gov
Gene Expression Profiling and Proteomic Analysis in Response to Treatment (Preclinical)
There are no published preclinical studies that have conducted gene expression profiling or proteomic analysis to determine the changes induced by treatment with this compound. Methodologies for such analyses exist and have been applied to other compounds to understand their molecular effects, but this specific molecule has not been the subject of such investigation. nih.govnih.gov
Q & A
Q. What are the recommended synthetic routes for 7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one, and how can reaction conditions be optimized?
A FeCl₃-catalyzed one-pot synthesis (as demonstrated for analogous coumarins) is a viable starting point . This involves reacting substituted phenols with ethyl phenylpropiolate in THF. For the target compound, replace the phenol with a 4-propyl-7-hydroxycoumarin precursor and adjust the alkyne to introduce the 2-oxo-2-phenylethoxy group. Reaction optimization should focus on:
- Catalyst loading : Test FeCl₃ concentrations (5–20 mol%) to balance yield and side reactions.
- Solvent selection : Compare polar aprotic solvents (e.g., DMF, THF) to improve solubility of the bulky propyl and phenylethoxy substituents.
- Temperature control : Conduct trials at 60–100°C to accelerate cyclization while avoiding decomposition.
Q. What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
- NMR : Assign peaks using ¹H/¹³C NMR with DEPT-135 to distinguish CH₃/CH₂/CH groups. The 2-oxo-2-phenylethoxy group’s carbonyl (δ ~200 ppm in ¹³C NMR) and aromatic protons (δ 7.4–7.8 ppm in ¹H NMR) are key markers .
- X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., phenylethoxy vs. propyl group spatial arrangement) using single-crystal diffraction, as shown for structurally related chromenones .
- Mass spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error.
Advanced Research Questions
Q. How can conflicting spectral data (e.g., overlapping NMR signals) be resolved for this compound?
Advanced NMR techniques are essential:
- 2D NMR : Use HSQC and HMBC to correlate protons with carbons and identify long-range couplings, especially for overlapping aromatic/alkoxy signals .
- Variable-temperature NMR : Reduce signal broadening caused by conformational dynamics in the phenylethoxy chain.
- Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate assignments .
Q. What strategies improve yield in multi-step syntheses involving bulky substituents like 4-propyl and 2-oxo-2-phenylethoxy?
- Protecting groups : Temporarily protect the 7-hydroxy group (e.g., with acetyl) during propyl introduction to prevent side reactions .
- Microwave-assisted synthesis : Reduce reaction time and improve cyclization efficiency for the chromenone core .
- Purification : Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30) to isolate the target compound from byproducts.
Q. How can computational methods predict the biological activity of this compound?
- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or estrogen receptors, leveraging the phenylethoxy group’s potential π-π interactions .
- QSAR modeling : Correlate substituent electronegativity (e.g., oxo group) with anti-inflammatory or antioxidant activity using datasets from analogous coumarins .
- ADMET profiling : Predict pharmacokinetics (e.g., LogP for lipid solubility) to guide in vitro assay design.
Q. What experimental designs are recommended for evaluating its fluorescence properties or metal-ion sensing potential?
- Fluorescence titration : Measure emission spectra (λₑₓ = 350 nm) in ethanol/water mixtures while titrating metal ions (e.g., Al³⁺, Fe³⁺). The 2-oxo group may act as a chelation site .
- Quantum yield calculation : Compare with standard fluorophores (e.g., quinine sulfate) to assess brightness .
- Stokes shift analysis : Determine solvent polarity effects on emission maxima to infer electronic transitions.
Methodological Notes
- Contradictory data : If X-ray and NMR data conflict (e.g., substituent orientation), prioritize crystallographic results due to their direct spatial resolution .
- Biological assays : For cytotoxicity screening, use MTT assays on HEK-293 cells with IC₅₀ calculations via nonlinear regression. Include positive controls (e.g., doxorubicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
